An In-depth Technical Guide to 1-Chloro-N,N-dimethylmethanamine: Structure, Properties, and Synthetic Applications
An In-depth Technical Guide to 1-Chloro-N,N-dimethylmethanamine: Structure, Properties, and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Chloro-N,N-dimethylmethanamine, systematically known as (chloromethylene)dimethylammonium chloride and widely recognized as the Vilsmeier reagent, is a pivotal intermediate in organic synthesis.[1] This moisture-sensitive crystalline solid is a potent electrophile and a cornerstone for formylation reactions, particularly the Vilsmeier-Haack reaction.[2][3] Its ability to introduce a formyl group to electron-rich aromatic and heteroaromatic systems has cemented its importance in the synthesis of a vast array of pharmaceuticals and complex organic molecules. This guide provides a comprehensive overview of its chemical properties, structure, synthesis, and key applications, with a focus on detailed experimental methodologies and reaction pathways.
Chemical Properties and Structure
1-Chloro-N,N-dimethylmethanamine is a salt consisting of the N,N-dimethyliminium cation and a chloride anion.[4] While often generated in situ for immediate consumption, it can be isolated as a stable, albeit hygroscopic, white to pale-yellow crystalline solid.[2]
Tabulated Physicochemical Data
| Property | Value | Source(s) |
| IUPAC Name | 1-chloro-N,N-dimethylmethanamine | [2] |
| Synonyms | (Chloromethylene)dimethylammonium chloride, Vilsmeier reagent, Arnold's reagent | |
| CAS Number | 3724-43-4 | [5] |
| Molecular Formula | C₃H₇Cl₂N | [4][5] |
| Molecular Weight | 128.00 g/mol | [4] |
| Melting Point | 132 °C (decomposes) | [4] |
| Appearance | White to yellowish-brown crystalline powder | [1] |
| Solubility | Soluble in polar organic solvents | [4] |
| SMILES | [Cl-].C[N+](C)=C\Cl | |
| InChI Key | QQVDYSUDFZZPSU-UHFFFAOYSA-M | [5] |
Structural Representation
The structure of 1-Chloro-N,N-dimethylmethanamine is characterized by an iminium cation where a chlorine atom is attached to the carbon of a dimethylaminomethylene unit.
Synthesis and Isolation
While commonly generated in situ, the Vilsmeier reagent can be synthesized and isolated as a solid, enhancing its versatility.
In-situ Generation of 1-Chloro-N,N-dimethylmethanamine
The most frequent method for preparing the Vilsmeier reagent is the reaction of N,N-dimethylformamide (DMF) with a chlorinating agent, typically phosphoryl chloride (POCl₃), immediately before its use in a subsequent reaction.[3] Other chlorinating agents such as oxalyl chloride and thionyl chloride can also be employed.[3]
Materials:
-
N,N-Dimethylformamide (DMF)
-
Phosphoryl chloride (POCl₃)
-
Electron-rich aromatic substrate (e.g., N,N-dimethylaniline)
-
Ice
-
Saturated aqueous sodium acetate solution
-
Dichloromethane (DCM) or other suitable extraction solvent
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a three-necked round-bottomed flask equipped with a stirrer, dropping funnel, and a calcium chloride tube, place the desired amount of DMF.
-
Cool the flask in an ice bath.
-
Slowly add an equimolar amount of phosphoryl chloride dropwise with stirring. An exothermic reaction will occur, forming the Vilsmeier reagent as a precipitate.
-
Once the addition of POCl₃ is complete and the initial exotherm has subsided, add the electron-rich aromatic substrate dropwise with continued stirring.
-
After the addition of the substrate, heat the reaction mixture on a steam bath for 2 hours.
-
Cool the reaction mixture and pour it onto crushed ice.
-
Neutralize the aqueous solution to a pH of 6-8 by the slow addition of a saturated aqueous sodium acetate solution with vigorous stirring.
-
The crude product will precipitate out of the solution. Collect the solid by filtration and wash it with cold water.
-
For further purification, the product can be extracted with a suitable organic solvent, dried over an anhydrous salt, and the solvent evaporated. Recrystallization or column chromatography can be performed if necessary.
Synthesis and Isolation of Solid 1-Chloro-N,N-dimethylmethanamine
A practical and environmentally conscious method for the synthesis and isolation of the Vilsmeier reagent as a crystalline solid involves the use of phthaloyl dichloride.
Materials:
-
Phthaloyl dichloride (OPC)
-
N,N-Dimethylformamide (DMF)
-
2-Chlorotoluene (OCT) or Toluene
-
Hexane
-
Nitrogen atmosphere
-
Glass filter
Procedure:
-
In a four-necked flask under a nitrogen atmosphere, add phthaloyl dichloride (1.0 eq) to a solution of N,N-dimethylformamide (3.0 eq) in 2-chlorotoluene over 10 minutes at room temperature.
-
Stir the mixture at 50°C for 3 hours. A precipitate of the Vilsmeier reagent will form.
-
Collect the precipitated solid by filtration under a nitrogen atmosphere using a glass filter.
-
Wash the solid successively with 2-chlorotoluene and hexane.
-
Dry the isolated solid in vacuo at 35-40°C for 2 hours to yield crystalline 1-Chloro-N,N-dimethylmethanamine.
Reaction Mechanisms and Applications
The primary application of 1-Chloro-N,N-dimethylmethanamine is in the Vilsmeier-Haack reaction for the formylation of activated aromatic and heteroaromatic compounds.[2]
Formation of the Vilsmeier Reagent
The reaction between DMF and a chlorinating agent like phosphoryl chloride proceeds through a nucleophilic attack of the carbonyl oxygen of DMF onto the electrophilic phosphorus atom, followed by elimination to form the chloroiminium ion.
The Vilsmeier-Haack Reaction Pathway
The Vilsmeier-Haack reaction is a two-stage process involving the formation of the Vilsmeier reagent followed by an electrophilic aromatic substitution.
The electron-rich aromatic ring attacks the electrophilic carbon of the Vilsmeier reagent, leading to the formation of an iminium salt intermediate. Subsequent hydrolysis during aqueous workup liberates the final aryl aldehyde product.
Safety and Handling
1-Chloro-N,N-dimethylmethanamine is a moisture-sensitive and corrosive compound. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment, including gloves and safety glasses, should be worn. Care should be taken to avoid inhalation of dust and contact with skin and eyes. Due to its reactivity with water, it should be stored under anhydrous conditions. The reactions involving its formation, particularly with phosphoryl chloride, are exothermic and should be conducted with appropriate cooling.
Conclusion
1-Chloro-N,N-dimethylmethanamine is an indispensable reagent in modern organic synthesis. Its utility in the Vilsmeier-Haack reaction provides a reliable and efficient method for the formylation of a wide range of substrates, making it a key tool in the construction of complex molecules for the pharmaceutical and materials science industries. A thorough understanding of its properties, synthesis, and reaction mechanisms is crucial for its effective and safe application in a research and development setting.
References
- 1. (Chloromethylene)dimethyliminium chloride | 3724-43-4 [amp.chemicalbook.com]
- 2. 1-Chloro-n,n-dimethylmethanamine | 30438-74-5 | Benchchem [benchchem.com]
- 3. VILSMEIER REAGENT: Vilsmeier-Haack formylation reaction – My chemistry blog [mychemblog.com]
- 4. Vilsmeier reagent - Wikipedia [en.wikipedia.org]
- 5. (Chloromethylene)dimethylammonium Chloride, 96% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
